molecular formula C10H10O4 B7819426 3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid CAS No. 38489-78-0

3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid

Cat. No.: B7819426
CAS No.: 38489-78-0
M. Wt: 194.18 g/mol
InChI Key: OSKUPNSJCCTTLB-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid is a chemical compound characterized by its phenyl ring substituted with hydroxyl and methoxy groups, and an acrylic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-hydroxy-5-methoxybenzaldehyde as the starting material.

  • Reaction Steps: The compound undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine.

  • Purification: The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is synthesized in batches to ensure quality control and consistency.

  • Continuous Flow Process: Some industrial setups may employ a continuous flow process for large-scale production, optimizing reaction conditions and improving efficiency.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carboxylic acid under specific conditions.

  • Reduction: The acrylic acid moiety can undergo reduction to form the corresponding aldehyde or alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(2-Hydroxy-5-methoxy-phenyl)-propionic acid.

  • Reduction: 3-(2-Hydroxy-5-methoxy-phenyl)-ethanol.

  • Substitution: 3-(2-Hydroxy-5-methoxy-phenyl)-acrylamide.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and microbial infections. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS).

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

  • Cancer Treatment: It interferes with the cell cycle and induces apoptosis in cancer cells.

Comparison with Similar Compounds

  • 3-(2-Hydroxy-5-methoxy-phenyl)-propionic acid: Similar structure but with a longer carbon chain.

  • 3-(2-Hydroxy-5-methoxy-phenyl)-ethanol: Reduced form of the acrylic acid moiety.

  • 3-(2-Hydroxy-5-methoxy-phenyl)-acrylamide: Substituted with an amide group instead of the carboxylic acid.

This comprehensive overview highlights the significance of 3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Properties

CAS No.

38489-78-0

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-(2-hydroxy-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O4/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6,11H,1H3,(H,12,13)

InChI Key

OSKUPNSJCCTTLB-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C/C(=O)O

SMILES

COC1=CC(=C(C=C1)O)C=CC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)O)C=CC(=O)O

Origin of Product

United States

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